

An In-depth Technical Guide to the Physicochemical Properties of Promazine Hydrochloride

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Compound of Interest

Compound Name: *Opromazine hydrochloride*

Cat. No.: *B1265178*

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Note on Nomenclature: This guide focuses on Promazine hydrochloride. It is presumed that the topic "**Opromazine hydrochloride**" contains a typographical error, as scientific literature and chemical databases predominantly recognize "Promazine."

Promazine hydrochloride is a phenothiazine derivative that functions as a first-generation antipsychotic agent. It is primarily utilized for the short-term management of disturbed behavior and as an antiemetic.^[1] Its therapeutic effects are intrinsically linked to its physicochemical properties, which dictate its absorption, distribution, metabolism, and excretion (ADME) profile. This document provides a comprehensive overview of these properties for researchers, scientists, and professionals in drug development.

Physicochemical Properties of Promazine Hydrochloride

The fundamental physicochemical characteristics of Promazine hydrochloride are summarized in the table below, providing a quantitative foundation for understanding its behavior in biological and chemical systems.

Property	Value	Source
Molecular Formula	C ₁₇ H ₂₁ ClN ₂ S	[2]
Molecular Weight	320.88 g/mol	[2]
Melting Point	174-176 °C	[3]
pKa (Strongest Basic)	9.36	[1][4]
logP (Octanol-Water)	4.55 (for free base)	[1]
Aqueous Solubility	Slightly soluble in water.	[3]
Solvent Solubility	Soluble in DMSO (64 mg/mL); Slightly soluble in Chloroform and Methanol.	[3][5]

Detailed Analysis of Physicochemical Properties

Molecular Structure and Weight

Promazine hydrochloride has the chemical formula C₁₇H₂₁ClN₂S and a molecular weight of 320.88 g/mol .[2] It is the hydrochloride salt of Promazine, a phenothiazine core with a 3-(dimethylaminopropyl) group attached to the nitrogen at position 10.[1]

Melting Point

The melting point of Promazine hydrochloride is reported to be in the range of 174-176 °C.[3] This thermal property is crucial for its identification, purity assessment, and formulation development, particularly for solid dosage forms.

Dissociation Constant (pKa)

The pKa value represents the pH at which a compound is 50% ionized. As a tertiary amine, Promazine is a basic compound.[1] Its strongest basic pKa is documented as 9.36.[1][4] This indicates that at physiological pH (~7.4), Promazine hydrochloride will be predominantly in its protonated, cationic form, which significantly influences its solubility, membrane permeability, and receptor binding. The hydrochloride salt is maximally stable at a pH of 6.5.[1]

Partition Coefficient (logP)

The logarithm of the partition coefficient (logP) between octanol and water is a key measure of a drug's lipophilicity. For the free base form of Promazine, the logP value is 4.55.[1] This high value indicates significant lipophilicity, suggesting that the molecule can readily cross lipid cell membranes, including the blood-brain barrier, which is essential for its central nervous system activity.

Solubility

Solubility is a critical factor affecting a drug's dissolution rate and bioavailability. Promazine hydrochloride is described as slightly soluble in water, as well as in chloroform and methanol.[3] Its solubility is higher in dimethyl sulfoxide (DMSO), with a reported value of 64 mg/mL.[5] The aqueous solubility is pH-dependent due to its basic nature; as a hydrochloride salt, it exhibits higher solubility in acidic media.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. Below are standard protocols for measuring solubility and logP.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard technique for determining equilibrium solubility.[6]

- **Preparation:** An excess amount of solid Promazine hydrochloride is added to a series of vials containing aqueous buffers at different, physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8).[7]
- **Equilibration:** The vials are sealed and agitated in a mechanical shaker or rotator at a constant, controlled temperature (typically 37 °C) to simulate physiological conditions.[7] The system is shaken for a predetermined period (e.g., 24-48 hours) sufficient to reach equilibrium, where the concentration of the dissolved solute remains constant.[7]
- **Phase Separation:** After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the solution via centrifugation or filtration using a suitable membrane filter that does not bind the drug.

- **Quantification:** The concentration of Promazine hydrochloride in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- **Analysis:** The experiment is performed in replicate, and the average concentration is reported as the equilibrium solubility at that specific pH and temperature.

Octanol-Water Partition Coefficient (logP) Determination

The shake-flask method is also the classical approach for experimentally determining the logP value.^[2]

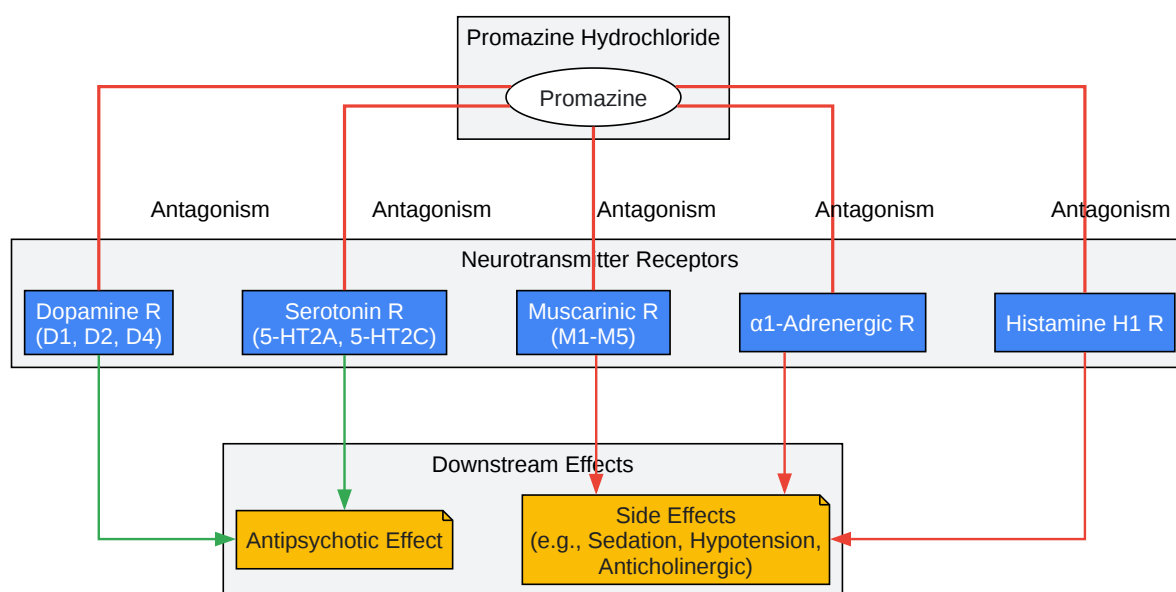
- **Phase Preparation:** Equal volumes of 1-octanol and water (or a suitable buffer, e.g., pH 7.4 phosphate buffer) are mixed and mutually saturated by shaking for 24 hours before the experiment.^[5]
- **Partitioning:** A precisely weighed amount of Promazine is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then added to the other phase in a separatory funnel or vial.
- **Equilibration:** The mixture is vigorously shaken for a set period (e.g., 1 hour) to allow the compound to partition between the aqueous and octanol layers until equilibrium is reached. The apparatus is then left undisturbed to allow for complete phase separation.
- **Sampling and Quantification:** Aliquots are carefully removed from both the octanol and aqueous layers. The concentration of Promazine in each phase is measured using an appropriate analytical technique like HPLC-UV.
- **Calculation:** The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The final logP is the base-10 logarithm of this ratio.^[2]

Visualizations

Signaling Pathway of Promazine Hydrochloride

Promazine exerts its therapeutic effects by acting as an antagonist at a wide range of neurotransmitter receptors. Its antipsychotic action is primarily attributed to the blockade of

dopamine D2 receptors in the mesolimbic pathway. Its sedative effects are linked to histamine H1 receptor antagonism, while other effects and side effects stem from its interaction with serotonergic, muscarinic, and adrenergic receptors.[1]

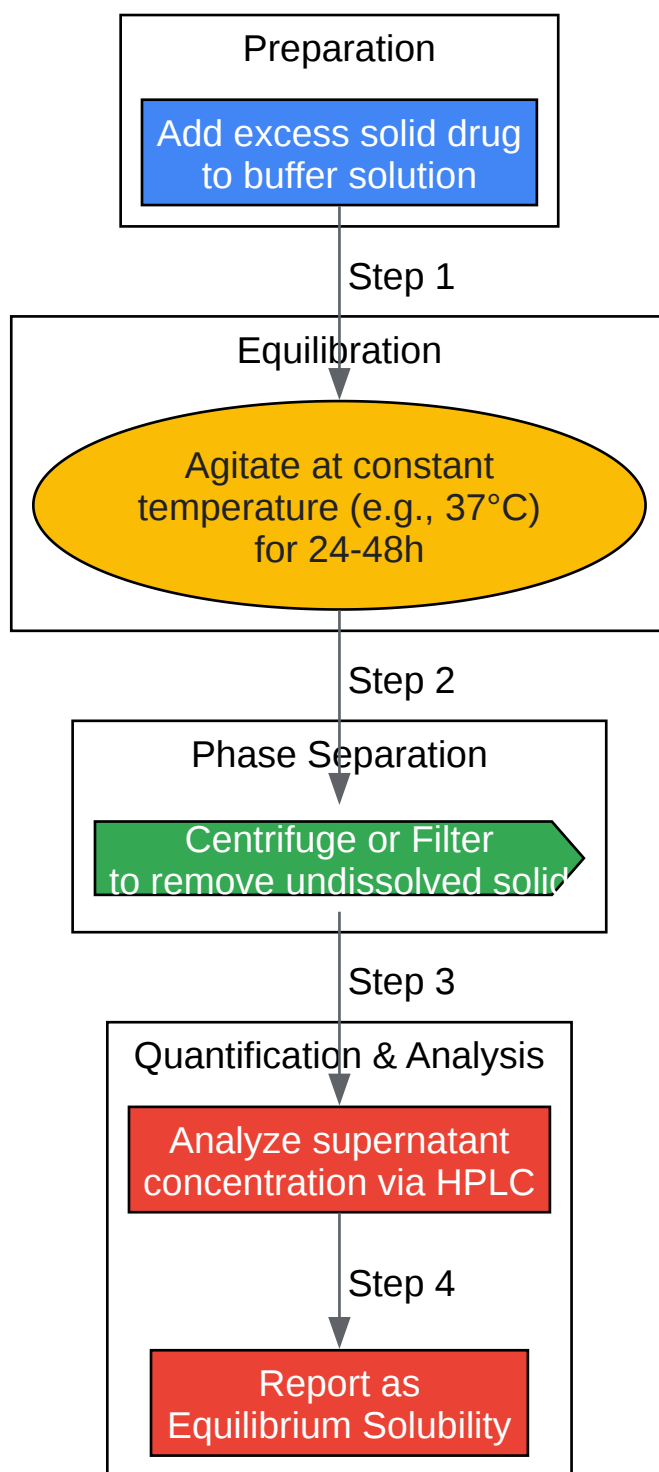


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Multi-receptor antagonism of Promazine.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps of the shake-flask method for determining the equilibrium solubility of a pharmaceutical compound.



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